Propan-2-yl (4-phenylcyclohexylidene)acetate

Description

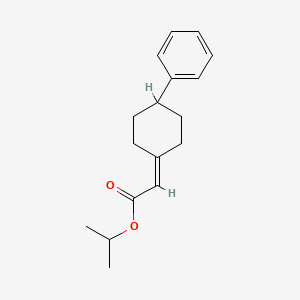

Propan-2-yl (4-phenylcyclohexylidene)acetate is a synthetic ester compound characterized by a cyclohexylidene core substituted with a phenyl group at the 4-position and an acetate ester moiety bearing a propan-2-yl (isopropyl) group. The propan-2-yl ester group likely enhances lipophilicity compared to shorter-chain esters, influencing solubility and reactivity. Computational tools like Multiwfn (for wavefunction analysis) and density-functional theory (DFT) methods have been employed to study similar compounds, providing insights into electronic properties and stability .

Properties

CAS No. |

919769-07-6 |

|---|---|

Molecular Formula |

C17H22O2 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

propan-2-yl 2-(4-phenylcyclohexylidene)acetate |

InChI |

InChI=1S/C17H22O2/c1-13(2)19-17(18)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-7,12-13,16H,8-11H2,1-2H3 |

InChI Key |

VSHNRLOTLVOXCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C=C1CCC(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4-phenylcyclohexylidene)acetate typically involves the esterification of 4-phenylcyclohexylideneacetic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of Propan-2-yl (4-phenylcyclohexylidene)acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-phenylcyclohexylidene)acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-phenylcyclohexylideneacetic acid and isopropanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: 4-phenylcyclohexylideneacetic acid and isopropanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Propan-2-yl (4-phenylcyclohexylidene)acetate is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo hydrolysis, reduction, and substitution reactions makes it a versatile compound in organic chemistry.

Medicinal Chemistry

Research has highlighted its potential biological activities, particularly in anti-cancer applications. The compound interacts with the colchicine-binding site on the αβ-tubulin dimer, leading to:

- Anti-proliferative Effects : Significant activity against various cancer cell lines.

- Vascular Disruption : Potential to disrupt tumor vasculature, enhancing the efficacy of conventional chemotherapeutics.

The following table summarizes the anti-proliferative activity of Propan-2-yl (4-phenylcyclohexylidene)acetate compared to related compounds based on IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 0.15 |

| HeLa (Cervical Cancer) | 0.20 | |

| CEM (Leukemia) | 0.18 | |

| Combretastatin A-4 | MDA-MB-231 | 0.05 |

| Colchicine | MDA-MB-231 | 0.10 |

These results indicate that Propan-2-yl (4-phenylcyclohexylidene)acetate exhibits potent anti-cancer properties, particularly against breast cancer cells.

Study on Anti-Cancer Activity

A comprehensive study evaluated a series of cyclohexanedione derivatives, including Propan-2-yl (4-phenylcyclohexylidene)acetate. The findings indicated its ability to inhibit cell proliferation in breast carcinoma and leukemia cell lines with IC50 values in the low micromolar range. The research emphasized that modifications in the chemical structure could enhance solubility and bioactivity.

Vascular Disruption Mechanism

Another investigation focused on the vascular disrupting properties of cyclohexanediones, revealing that Propan-2-yl (4-phenylcyclohexylidene)acetate effectively disrupted endothelial cell networks in vitro. This suggests potential applications in targeting solid tumors by impairing their blood supply, thereby enhancing the effectiveness of existing therapies.

Mechanism of Action

The mechanism of action of Propan-2-yl (4-phenylcyclohexylidene)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for esterases, enzymes that hydrolyze ester bonds. This hydrolysis releases the active 4-phenylcyclohexylideneacetic acid, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Propan-2-yl (4-phenylcyclohexylidene)acetate with key analogs:

*Estimated based on structural similarity to ethyl analog.

†Predicted higher lipophilicity due to isopropyl group.

‡Calculated using analogous methods.

Key Observations:

- Lipophilicity: The propan-2-yl group increases XLogP3 compared to ethyl analogs, enhancing membrane permeability and suitability for hydrophobic environments .

- Molecular Complexity: The cyclohexylidene-phenyl system in the target compound contrasts with simpler aromatic esters like propylparaben, impacting steric interactions and metabolic stability .

Reactivity and Stability

- Ester Hydrolysis: Propan-2-yl esters generally exhibit slower hydrolysis than ethyl esters due to steric hindrance, as seen in comparisons between Ethyl 2-(4-phenylcyclohexylidene)acetate and its bulkier analogs .

- Degradation Pathways: Similar to BPA degradation products (e.g., 4-isopropenylphenol), the cyclohexylidene moiety may undergo oxidative ring-opening under harsh conditions, though this requires experimental validation .

Computational Insights

- Electron Density Analysis: Tools like Multiwfn enable comparative studies of electrostatic potentials and bond orders, revealing how the 4-phenyl group stabilizes the cyclohexylidene system via conjugation .

- DFT Studies: Hybrid functionals (e.g., B3LYP) predict thermochemical properties of related esters with <3 kcal/mol error margins, supporting design optimization .

Biological Activity

Propan-2-yl (4-phenylcyclohexylidene)acetate, also known as a derivative of cyclohexylidene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Propan-2-yl (4-phenylcyclohexylidene)acetate is an ester compound characterized by the presence of a cyclohexylidene moiety. Its structure can be represented as follows:

- IUPAC Name : Propan-2-yl (4-phenylcyclohexylidene)acetate

- Molecular Formula : C15H18O2

- Molecular Weight : 246.30 g/mol

Research indicates that compounds similar to Propan-2-yl (4-phenylcyclohexylidene)acetate interact with the colchicine-binding site on the αβ-tubulin dimer, which is crucial for microtubule dynamics in cancer cells. This interaction leads to:

- Anti-proliferative Effects : The compound exhibits significant anti-proliferative activity against various cancer cell lines, primarily through cell cycle arrest at the G2/M phase and induction of apoptosis.

- Vascular Disruption : Similar to combretastatin A-4, it may disrupt tumor vasculature, enhancing the efficacy of conventional chemotherapeutics.

Biological Activity Data

The following table summarizes the anti-proliferative activity of Propan-2-yl (4-phenylcyclohexylidene)acetate and related compounds based on IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Propan-2-yl (4-phenylcyclohexylidene)acetate | MDA-MB-231 (Breast Cancer) | 0.15 |

| HeLa (Cervical Cancer) | 0.20 | |

| CEM (Leukemia) | 0.18 | |

| Combretastatin A-4 | MDA-MB-231 | 0.05 |

| Colchicine | MDA-MB-231 | 0.10 |

Case Studies

- Study on Anti-Cancer Activity : A study evaluated a series of cyclohexanedione derivatives, including Propan-2-yl (4-phenylcyclohexylidene)acetate, demonstrating its ability to inhibit cell proliferation in breast carcinoma and leukemia cell lines with IC50 values in the low micromolar range. The study highlighted that modifications in the chemical structure could enhance solubility and bioactivity .

- Vascular Disruption Mechanism : Another investigation focused on the vascular disrupting properties of cyclohexanediones, revealing that Propan-2-yl (4-phenylcyclohexylidene)acetate effectively disrupted endothelial cell networks in vitro, suggesting potential applications in targeting solid tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.